molecular formula C28H22F2N2O6S B11069886 Ethyl 1-(2,4-difluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 1-(2,4-difluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11069886
M. Wt: 552.5 g/mol
InChI Key: PSWBFDRDTQPVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-(2,4-DIFLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound with a multifaceted structure It contains various functional groups, including difluorophenyl, nitrophenyl, thienyl, and quinolinecarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(2,4-DIFLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2,4-difluorophenyl and 3-nitrophenyl derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include strong acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(2,4-DIFLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce a nitroso compound.

Scientific Research Applications

ETHYL 1-(2,4-DIFLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 1-(2,4-DIFLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 1-(2,4-DICHLOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
  • ETHYL 1-(2,4-DIFLUOROPHENYL)-4-(3-AMINOPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

Uniqueness

The uniqueness of ETHYL 1-(2,4-DIFLUOROPHENYL)-4-(3-NITROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and nitrophenyl groups, along with the thienyl and quinolinecarboxylate moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C28H22F2N2O6S

Molecular Weight

552.5 g/mol

IUPAC Name

ethyl 1-(2,4-difluorophenyl)-4-(3-nitrophenyl)-2,5-dioxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-6-carboxylate

InChI

InChI=1S/C28H22F2N2O6S/c1-2-38-28(35)26-19(23-7-4-10-39-23)13-22-25(27(26)34)18(15-5-3-6-17(11-15)32(36)37)14-24(33)31(22)21-9-8-16(29)12-20(21)30/h3-12,18-19,26H,2,13-14H2,1H3

InChI Key

PSWBFDRDTQPVAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2C3=C(C=C(C=C3)F)F)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CS5

Origin of Product

United States

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